molecular formula C20H25N3O2 B5852696 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-phenylacetamide

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-phenylacetamide

Cat. No.: B5852696
M. Wt: 339.4 g/mol
InChI Key: SAKDIDTVJGRDDK-UHFFFAOYSA-N
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Description

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-phenylacetamide is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a piperazine ring substituted with an ethoxyphenyl group and a phenylacetamide moiety.

Preparation Methods

The synthesis of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-phenylacetamide typically involves the reaction of 2-ethoxyphenylpiperazine with phenylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-phenylacetamide can be compared with other piperazine derivatives such as:

    Trazodone: Known for its antidepressant properties.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent.

These compounds share a similar piperazine core but differ in their substituents, leading to variations in their pharmacological activities and therapeutic applications .

Properties

IUPAC Name

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-2-25-19-11-7-6-10-18(19)23-14-12-22(13-15-23)16-20(24)21-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKDIDTVJGRDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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